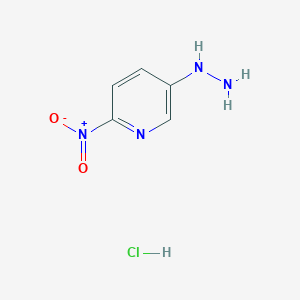

5-Hydrazinyl-2-nitropyridine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Hydrazinyl-2-nitropyridine hydrochloride is an organic chemical compound with the molecular formula C5H7ClN4O2 and a molecular weight of 190.59 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazinyl-2-nitropyridine hydrochloride typically involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate . This reaction is usually carried out in a solvent such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0 to 150°C . The specific temperature conditions depend on the structure of the initial halogen-substituted pyridine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

5-Hydrazinyl-2-nitropyridine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The hydrazinyl group can participate in substitution reactions, replacing other functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like hydrazine hydrate (N2H4·H2O) are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce amino derivatives.

Applications De Recherche Scientifique

Organic Synthesis

5-Hydrazinyl-2-nitropyridine hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the preparation of various biologically active compounds, including pharmaceuticals and agrochemicals. The compound's ability to participate in diverse chemical reactions allows for the synthesis of complex molecular structures.

Medicinal Chemistry

Research indicates that this compound exhibits notable biological activities, particularly as an antibacterial and antifungal agent. The hydrazine functional group is known for its antimicrobial properties, which may stem from its ability to disrupt microbial metabolism. Studies have shown that derivatives of this compound can generate reactive oxygen species, enhancing their efficacy against pathogens .

Material Science

The compound is also explored for its potential in nonlinear optical (NLO) applications due to its charge transfer molecular structure. Research has demonstrated that derivatives can form optically transparent single crystals with high optical transmittance, making them suitable for photonic applications.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition of growth, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Synthesis of Novel Compounds

In a synthetic approach, researchers utilized this compound to create novel derivatives aimed at enhancing biological activity. The resulting compounds showed improved efficacy against resistant strains of bacteria, highlighting the compound's utility in drug development .

Data Summary Table

| Application Area | Details |

|---|---|

| Organic Synthesis | Building block for synthesizing biologically active compounds |

| Medicinal Chemistry | Exhibits antibacterial and antifungal properties; potential for drug development |

| Material Science | Used in nonlinear optical applications; forms optically transparent crystals |

| Biological Activity | Interferes with microbial metabolism; generates reactive oxygen species |

Mécanisme D'action

The mechanism of action of 5-Hydrazinyl-2-nitropyridine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group in the compound is highly reactive, allowing it to form covalent bonds with various biomolecules. This reactivity is crucial for its biological activities, such as enzyme inhibition and receptor binding.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Hydrazinyl-2-methylpyridine hydrochloride

- 5-Hydrazinyl-2-(trifluoromethyl)pyridine

- 5-Hydrazinyl-2,4-dimethoxybenzoic acid

- 5-Hydrazinyl-2-methoxybenzoic acid

Uniqueness

5-Hydrazinyl-2-nitropyridine hydrochloride is unique due to its specific combination of a hydrazinyl group and a nitro group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Activité Biologique

5-Hydrazinyl-2-nitropyridine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and neuroprotective applications. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, alongside relevant case studies and data.

Chemical Structure and Synthesis

This compound is a hydrazine derivative characterized by a hydrazine (-NH-NH2) group and a nitro (-NO2) group attached to a pyridine ring. The synthesis typically involves the reaction of 2-nitropyridine with hydrazine hydrate under controlled conditions, yielding the hydrochloride salt form for enhanced solubility and stability.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of hydrazine derivatives, including this compound. The compound has demonstrated significant binding affinity to various cancer targets, showing promising results in molecular docking studies.

- Binding Affinity: In molecular docking analyses, 5-hydrazinyl-2-nitropyridine exhibited strong interactions with key cancer-related proteins such as epidermal growth factor receptor (EGFR) and β-catenin. For instance, binding energies were recorded at approximately -5.8 kcal/mol for EGFR and -5.9 kcal/mol for β-catenin, indicating favorable interactions that could inhibit cancer cell proliferation .

| Target Protein | Binding Energy (kcal/mol) | Key Residues |

|---|---|---|

| EGFR | -5.8 | Arg836, Tyr869 |

| β-catenin | -5.9 | Ser106, Pro192 |

| HER2 | -6.5 | Lys22, Glu36 |

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced damage.

- Mechanism of Action: The compound appears to modulate oxidative stress pathways by inhibiting monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Alzheimer's . In vitro studies indicated that certain hydrazone derivatives exhibited selective inhibition of MAO-B over MAO-A, contributing to their neuroprotective effects.

Case Studies

-

In Vitro Evaluation Against Cancer Cell Lines:

A study assessed the cytotoxic effects of 5-hydrazinyl-2-nitropyridine against various cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound showed IC50 values ranging from 4 μM to 17 μM, demonstrating its potential as an anticancer agent . -

Neuroprotective Activity in SH-SY5Y Cells:

In a model using SH-SY5Y neuroblastoma cells, treatment with 5-hydrazinyl-2-nitropyridine significantly reduced reactive oxygen species (ROS) production induced by dopamine, indicating its protective role against oxidative stress .

Propriétés

IUPAC Name |

(6-nitropyridin-3-yl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2.ClH/c6-8-4-1-2-5(7-3-4)9(10)11;/h1-3,8H,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIVIBRRFGFFEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1NN)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.